1-Boc-3-[(2-bromophenyl-amino)-methyl]-pyrrolidine 1-Boc-3-[(2-bromophenyl-amino)-methyl]-pyrrolidine
Brand Name: Vulcanchem
CAS No.: 887590-69-4
VCID: VC16682237
InChI: InChI=1S/C16H23BrN2O2/c1-16(2,3)21-15(20)19-9-8-12(11-19)10-18-14-7-5-4-6-13(14)17/h4-7,12,18H,8-11H2,1-3H3
SMILES:
Molecular Formula: C16H23BrN2O2
Molecular Weight: 355.27 g/mol

1-Boc-3-[(2-bromophenyl-amino)-methyl]-pyrrolidine

CAS No.: 887590-69-4

Cat. No.: VC16682237

Molecular Formula: C16H23BrN2O2

Molecular Weight: 355.27 g/mol

* For research use only. Not for human or veterinary use.

1-Boc-3-[(2-bromophenyl-amino)-methyl]-pyrrolidine - 887590-69-4

Specification

CAS No. 887590-69-4
Molecular Formula C16H23BrN2O2
Molecular Weight 355.27 g/mol
IUPAC Name tert-butyl 3-[(2-bromoanilino)methyl]pyrrolidine-1-carboxylate
Standard InChI InChI=1S/C16H23BrN2O2/c1-16(2,3)21-15(20)19-9-8-12(11-19)10-18-14-7-5-4-6-13(14)17/h4-7,12,18H,8-11H2,1-3H3
Standard InChI Key AJNMIQBBXKGHBR-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCC(C1)CNC2=CC=CC=C2Br

Introduction

Chemical Identity and Structural Features

1-Boc-3-[(2-bromophenyl-amino)-methyl]-pyrrolidine belongs to the class of substituted pyrrolidines, characterized by a five-membered saturated ring containing one nitrogen atom. The compound’s structure integrates three critical moieties:

  • A tert-butoxycarbonyl (Boc) protecting group at the pyrrolidine nitrogen.

  • A 2-bromophenylamino substituent attached via a methylene bridge at the 3-position of the ring.

  • A bromine atom at the ortho position of the phenyl ring, influencing electronic and steric properties .

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number887590-69-4
Molecular FormulaC₁₆H₂₃BrN₂O₂
Molecular Weight355.27 g/mol
Boiling PointNot reported
Melting PointNot reported
SolubilityLikely polar aprotic solvents

The Boc group enhances solubility in organic solvents and protects the amine during synthetic modifications, while the bromophenyl moiety introduces potential for cross-coupling reactions .

Synthesis and Optimization

The synthesis of 1-Boc-3-[(2-bromophenyl-amino)-methyl]-pyrrolidine involves multi-step strategies common in heterocyclic chemistry:

Step 1: Pyrrolidine Ring Formation

Pyrrolidine cores are typically constructed via cyclization reactions. For example, intramolecular cyclization of γ-amino alcohols or [3+2] cycloadditions can yield the saturated ring .

Step 3: Functionalization at the 3-Position

A Mannich-type reaction or reductive amination is employed to attach the (2-bromophenylamino)-methyl side chain. For instance, reacting 3-aminomethylpyrrolidine with 2-bromophenyl isocyanate yields the desired substitution.

Table 2: Comparison of Synthetic Routes for Analogous Compounds

Compound CASKey StepsYieldSource
887590-78-5Boc protection, reductive amination68%
887590-72-9Pd-catalyzed coupling, Boc deprotection72%
887590-90-1Grignard addition, Boc protection65%

Optimization focuses on solvent choice (e.g., THF or DCM), temperature control (0–25°C), and catalytic systems (e.g., palladium for cross-couplings) .

Applications in Organic and Medicinal Chemistry

Intermediate in Drug Synthesis

Pyrrolidine derivatives are pivotal in designing中枢神经系统 (CNS) therapeutics. The Boc-protected amine serves as a temporary masking group, enabling selective functionalization during multi-step syntheses . For example:

  • Neurological Agents: Structural analogs have been investigated as dopamine receptor modulators .

  • Antihistamines: Related 3,3-diarylpropylamines (e.g., pheniramines) exhibit H₁-antihistaminic activity .

Cross-Coupling Reactions

Chemical Reactivity and Reaction Mechanisms

Deprotection of the Boc Group

Treatment with hydrochloric acid (HCl) in dioxane or trifluoroacetic acid (TFA) removes the Boc group, regenerating the free amine:

Boc-protected amine+HClAmine hydrochloride+CO2+tert-butanol\text{Boc-protected amine} + \text{HCl} \rightarrow \text{Amine hydrochloride} + \text{CO}_2 + \text{tert-butanol}

This step is critical for subsequent alkylation or acylation reactions .

Base-Catalyzed Reactions

The methylene-linked amino group undergoes nucleophilic substitution with alkyl halides or epoxides in the presence of bases like NaOH.

Oxidation Pathways

Oxidizing agents such as KMnO₄ convert the pyrrolidine ring into a γ-lactam under acidic conditions.

Recent Research and Future Directions

Enantioselective Syntheses

Recent advances in asymmetric catalysis, such as Rh-catalyzed hydroaminomethylation, enable the synthesis of chiral pyrrolidines with >90% enantiomeric excess (ee) . Applying these methods to 1-Boc-3-[(2-bromophenyl-amino)-methyl]-pyrrolidine could yield enantiopure intermediates for drug development .

Bioconjugation Applications

The amino group’s reactivity makes this compound a candidate for bioconjugation with peptides or antibodies, leveraging its bromophenyl moiety for click chemistry .

Computational Modeling

Density functional theory (DFT) studies predict favorable binding affinities for dopamine D₂ and serotonin 5-HT₂ receptors, guiding future pharmacological studies .

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